molecular formula C22H26Cl2N2O3 B2436302 2-(2,4-dichlorophenoxy)-N-(4-(2-phenylmorpholino)butyl)acetamide CAS No. 953971-74-9

2-(2,4-dichlorophenoxy)-N-(4-(2-phenylmorpholino)butyl)acetamide

Cat. No. B2436302
CAS RN: 953971-74-9
M. Wt: 437.36
InChI Key: MNZYOPXVPUYDNB-UHFFFAOYSA-N
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Description

The compound “2-(2,4-dichlorophenoxy)-N-(4-(2-phenylmorpholino)butyl)acetamide” is an organic compound. It contains a dichlorophenoxy group, a phenylmorpholino group, and an acetamide group. These groups are common in many organic compounds and can participate in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the dichlorophenoxy group, the phenylmorpholino group, and the acetamide group. The exact synthesis process would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The dichlorophenoxy and phenylmorpholino groups are likely to be on opposite sides of the molecule due to their size and the presence of the acetamide group .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The dichlorophenoxy group could potentially undergo substitution reactions, while the acetamide group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenoxy group could make it relatively non-polar, affecting its solubility in different solvents .

Scientific Research Applications

Metabolic Pathways and Toxicological Studies

Chloroacetamide herbicides, including compounds similar to 2-(2,4-dichlorophenoxy)-N-(4-(2-phenylmorpholino)butyl)acetamide, are subjects of toxicological studies due to their widespread use in agriculture. Research by Coleman et al. (2000) delves into the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes, uncovering the carcinogenic potential of these chemicals in rats and suggesting complex metabolic pathways leading to DNA-reactive products (Coleman, Linderman, Hodgson, & Rose, 2000).

Synthesis and Structural Analysis

The synthesis and structural elucidation of chlorophenoxyacetamide derivatives provide insights into potential applications in pest management and drug development. Jian-wei (2009) explores the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide, offering optimized reaction conditions and structural characterization, thus contributing to the understanding of such compounds' chemical properties (Jian-wei, 2009).

Potential Pesticidal Applications

The study of new derivatives of N-aryl-2,4-dichlorophenoxyacetamide showcases the ongoing efforts to develop effective pesticides. Olszewska et al. (2008) characterized several derivatives through X-ray powder diffraction, highlighting their potential as pesticides (Olszewska, Pikus, & Tarasiuk, 2008). This research underscores the importance of structural analysis in developing new compounds for agricultural use.

Anticancer Drug Development

Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound structurally related to chlorophenoxyacetamides, and conducted molecular docking analysis targeting the VEGFr receptor for anticancer applications. This indicates the versatility of chlorophenoxyacetamide derivatives in drug development beyond their traditional use in agriculture (Sharma et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, it should be handled with care to avoid exposure and potential harm .

Future Directions

Future research on this compound could focus on determining its specific properties and potential uses. This could include studies to determine its mechanism of action, its potential as a drug, or its environmental impact .

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26Cl2N2O3/c23-18-8-9-20(19(24)14-18)29-16-22(27)25-10-4-5-11-26-12-13-28-21(15-26)17-6-2-1-3-7-17/h1-3,6-9,14,21H,4-5,10-13,15-16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZYOPXVPUYDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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